molecular formula C13H14N2O2 B039529 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 116344-18-4

5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B039529
CAS RN: 116344-18-4
M. Wt: 230.26 g/mol
InChI Key: MQUOHNQYSXJILW-UHFFFAOYSA-N
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Description

5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (IPPCA) is a chemical compound with a wide range of applications in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic compound which is known for its unique properties. IPPCA has been used in various research fields such as biochemistry, organic chemistry, and pharmacology. It has also been used in laboratory experiments to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of compounds.

Scientific Research Applications

  • Biomedical Applications :

    • Pyrazole-4-carboxylic acid derivatives, including compounds similar to 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have shown potential therapeutic applications. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been identified as biologically important with potential therapeutic uses (Viveka et al., 2016).
    • Certain pyrazole derivatives, such as 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, are being developed as anti-inflammatory drugs (Prabakaran, Khan, & Jin, 2012).
    • Novel pyrazole carbaldehyde derivatives have shown promise as COX-2 inhibitors and anti-inflammatory drugs, which could be useful in cancer and inflammation treatments (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
  • Material Science Applications :

    • N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been explored as potential nonlinear optical (NLO) materials, useful for applications like optical limiting in lasers (Chandrakantha et al., 2013).
  • Organic Chemistry and Synthesis :

    • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, demonstrating their utility in complex organic synthesis processes (Arbačiauskienė et al., 2011).
  • Antimicrobial Research :

    • New pyrazole and isoxazole derivatives have shown promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Sanjeeva, Narendra, & Venkata, 2022).

Future Directions

The future directions for research on 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid could involve further exploration of its potential biological activities, given the interest in pyrazole derivatives in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.

Mode of Action

It is known to interact with its target, hematopoietic prostaglandin d synthase . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the production of prostaglandins.

Biochemical Pathways

Given its target, it is likely to impact theprostaglandin synthesis pathway . Changes in this pathway could have downstream effects on various physiological processes, including inflammation and pain perception.

Result of Action

Given its target, it may influence the production of prostaglandins, potentially impacting processes such as inflammation and pain perception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name

1-phenyl-5-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(2)12-11(13(16)17)8-14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUOHNQYSXJILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554074
Record name 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116344-18-4
Record name 5-(1-Methylethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116344-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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